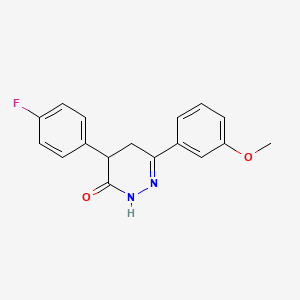
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a derivative of phenylhydrazine . Phenylhydrazines are a group of organic compounds in which one or more of the hydrogen atoms attached to the benzene ring of phenol have been replaced by chlorine atoms .
Chemical Reactions Analysis
Phenylhydrazines can participate in various chemical reactions. For example, 2-Chlorophenylhydrazine hydrochloride can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .Physical and Chemical Properties Analysis
Phenylhydrazines are weakly acidic organic compounds. They are colorless and can exist in different states (solid, liquid) depending on the specific compound . For example, 2-chlorophenylhydrazine hydrochloride is soluble in water .Applications De Recherche Scientifique
Synthesis and Material Science
Research has shown that compounds related to (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride are pivotal in the synthesis of novel materials. For instance, fluorinated aromatic diamine monomers have been synthesized for the development of new fluorine-containing polyimides. These polyimides exhibit good solubility in polar organic solvents, outstanding thermal stability, and excellent mechanical properties, making them suitable for high-performance applications (Yin et al., 2005).
Catalysis and Organic Synthesis
The compound has been implicated in facilitating innovative approaches in organic synthesis. For example, commercially available benzophenone imine has been used as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates, showcasing a convenient method for generating primary anilines, which are crucial intermediates in organic synthesis (Wolfe et al., 1997).
Radiolabeling and Receptor Study
Compounds structurally similar to this compound are used in the development of novel ligands for receptor studies, such as the synthesis of radiolabeled ligands for NMDA receptor antagonists. This research aids in understanding receptor mechanisms and developing therapeutic agents (Moe et al., 1998).
Material Properties and Applications
Another area of application involves the preparation and characterization of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines. These materials demonstrate excellent thermal stability and mechanical properties, beneficial for electronic and aerospace industries (Bu et al., 2011).
Organic Synthesis and Fluorination Techniques
Research also explores the synthesis of complex organic molecules, such as trifluoromethylcarbenes, which are valuable in cyclopropanation reactions for producing trifluoromethylated cyclopropanes. These reactions are crucial for developing pharmaceuticals and agrochemicals with enhanced activity and stability (Duan et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWSNJCOFZXRPH-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
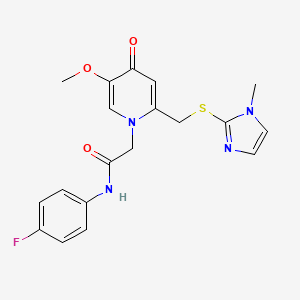
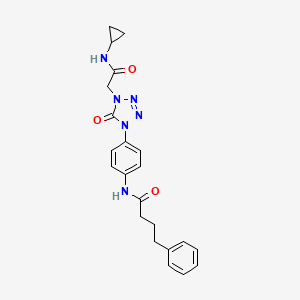
![Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate](/img/structure/B2715761.png)
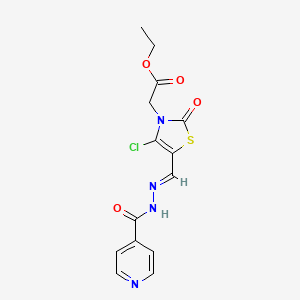
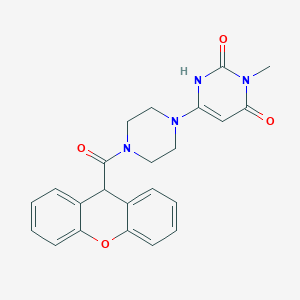
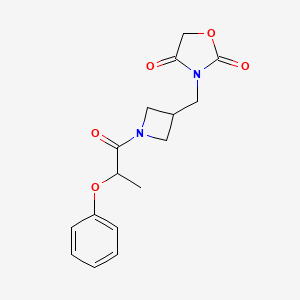


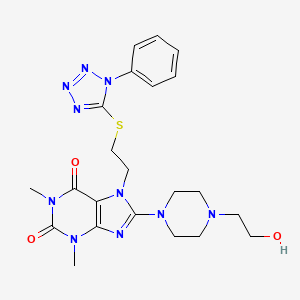
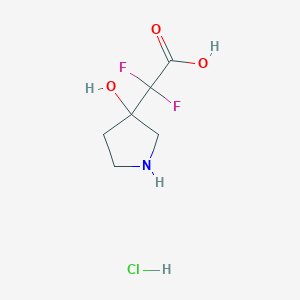
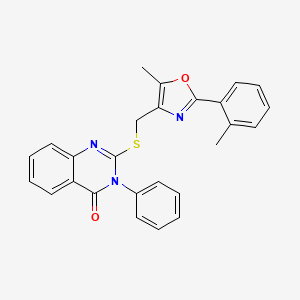
![3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2715776.png)

